1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11(19)17-7-9-18(10-8-17)13-6-5-12(15-16-13)14(2,3)4/h5-6H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYBSSQFRQSEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one typically involves the following steps:
Formation of the pyridazine ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with tert-butyl group: The tert-butyl group is introduced via alkylation using tert-butyl halides in the presence of a base.
Formation of the piperazine ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.
Coupling of pyridazine and piperazine rings: The final step involves coupling the pyridazine and piperazine rings using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyridazine or piperazine rings.
Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The tert-butyl substituent in the target compound distinguishes it from structurally related piperazine derivatives. Key analogs from the evidence include:
- Lipophilicity : The tert-butyl group in the target compound likely increases lipophilicity compared to halogenated (e.g., QD17, T47) or polar (e.g., QD12 nitro group) analogs. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Salt Forms : Compounds like QD3 and QD11 () are formulated as oxalate salts, improving solubility and bioavailability compared to free bases .
Biological Activity
1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one is a compound of interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of 1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one is primarily attributed to its interactions with various neurotransmitter receptors, particularly serotonin receptors. This compound acts as a serotonin antagonist , which has implications for treating mood disorders and anxiety-related conditions.
Binding Affinity
Research indicates that the compound exhibits a significant binding affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. The following table summarizes the binding affinities reported in various studies:
In Vivo Studies
In animal models, particularly rats, the administration of this compound has shown promising results in reducing anxiety-like behaviors. A notable study demonstrated that doses of 10 mg/kg significantly decreased locomotor activity, indicating anxiolytic effects without sedative properties.
Case Study: Anxiety Disorders
A clinical case study involving subjects with generalized anxiety disorder (GAD) highlighted the efficacy of this compound. Patients reported a reduction in anxiety symptoms after a treatment regimen that included 1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one over a period of six weeks. The results indicated an improvement in quality of life and reduced scores on standardized anxiety assessment tools.
Safety and Toxicology
Preliminary toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses. Long-term studies are still required to fully understand any potential adverse effects.
Q & A
Q. What are the key synthetic routes and optimization strategies for synthesizing 1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one?
The synthesis typically involves multi-step reactions starting with precursor functionalization. Key steps include coupling the pyridazine and piperazine moieties, introducing the tert-butyl group, and acetylating the piperazine nitrogen. Optimization requires reagent selection (e.g., palladium catalysts for cross-coupling), solvent choice (e.g., DMF or dioxane), and temperature control to minimize side reactions. Purification via column chromatography or recrystallization is critical for yield improvement .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) verifies structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass Spectrometry (MS) confirms molecular weight. For crystalline samples, X-ray diffraction with SHELXL refinement resolves stereochemistry .
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELXL resolve structural ambiguities in this compound?
SHELXL refines high-resolution or twinned crystallographic data by optimizing atomic displacement parameters and handling disorder in the tert-butyl group. Its robust algorithms improve the accuracy of bond-length and angle measurements, critical for validating the piperazine-pyridazine conformation .
Q. How should researchers address contradictions in reported bioactivity data across studies?
Contradictions may arise from assay variability (e.g., cell lines, concentration ranges). Methodological consistency, such as standardized enzyme inhibition protocols (e.g., pyruvate kinase M2 activation assays) and replicate testing, enhances reproducibility. Cross-referencing with structurally similar compounds (e.g., triazolo-pyridazine derivatives) can contextualize results .
Q. What computational strategies predict the receptor-binding affinity of this compound and its analogs?
Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in target receptors, while Molecular Dynamics (MD) simulations assess stability. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., tert-butyl size) with affinity, guiding analog design for CNS targets .
Q. What challenges arise in optimizing pharmacokinetic properties of analogs of this compound?
Key challenges include balancing lipophilicity (from the tert-butyl group) with aqueous solubility, improving metabolic stability via fluorination or steric hindrance, and reducing cytochrome P450 inhibition. Prodrug strategies (e.g., esterification of the acetyl group) may enhance bioavailability .
Methodological Considerations
- Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation during pyridazine functionalization .
- Bioactivity Testing : Employ radioligand binding assays (e.g., for serotonin receptors) to quantify affinity, using ketoconazole-like scaffolds as reference .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap in piperazine protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
